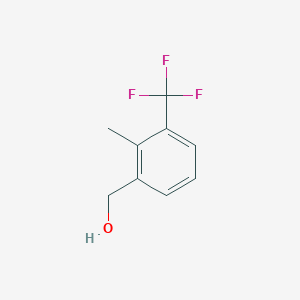

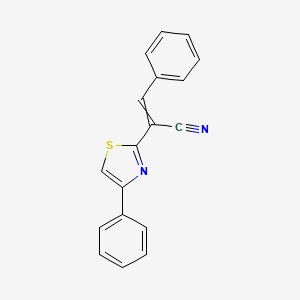

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

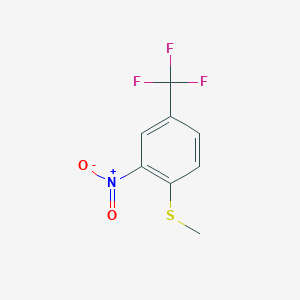

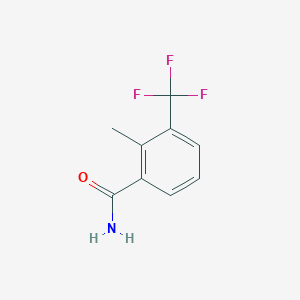

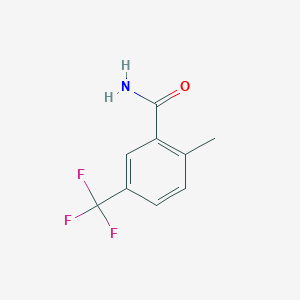

The compound "(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine" is a chemical structure that is related to a class of compounds known for their interaction with the serotonin receptors, particularly the 5-HT2A/C receptors. These compounds have been studied for their potential pharmacological effects, which can range from agonistic to antagonistic activities on these receptors, depending on the nature of their substituents .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride involved a sodium methoxide catalyzed aldol condensation followed by catalytic reduction to form the intermediate ketone. This intermediate was then converted to the oxime and subsequently hydrogenated to yield the amine, which was then converted to the hydrochloride salt . Similarly, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involved multiple steps, including the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, Vilsmeier-formylation to yield benzaldehydes, condensation with MeNO2 to produce nitroethenyl derivatives, and reduction to obtain the desired (2-phenylethyl)amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 2,5-dimethoxyphenyl group, which is crucial for their activity as 5-HT2A/C ligands. The nature of the substituents, particularly at the 4-position, is significant in determining the functional activity of these compounds, with smaller lipophilic substituents typically leading to agonistic properties and larger ones to antagonistic or partial agonistic effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their complex nature and the need for precise control over the reaction conditions. The aldol condensation, catalytic reduction, Vilsmeier-formylation, and reduction with AlH3 are all critical steps that require careful optimization to yield the desired products with the correct structural and stereochemical properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine" are not detailed in the provided papers, related compounds exhibit properties that make them significant as pharmacological agents. For example, the amine hydrochloride synthesized in one study was found to be an effective antagonist to the hypotensive effect of dopamine, indicating its potential use in medical applications . The structural requirements of the substituents are also crucial in determining the lipophilicity and, consequently, the receptor binding affinity and functional activity of these compounds .

安全和危害

The safety and hazards associated with this compound are not provided in the search results. If the compound is being used in a laboratory setting, it’s important to follow all relevant safety protocols and to handle the compound with care.

未来方向

The future directions for research involving this compound are not clear from the search results. However, given its potential applications in drug development and organic synthesis, it’s likely that further research will focus on these areas.

Please note that this information is based on limited search results and may not be completely accurate or comprehensive. For more detailed information, you may want to consult a specialist or conduct a more thorough literature search.

属性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWMVXLQUITBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386010 |

Source

|

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

CAS RN |

356093-25-9 |

Source

|

| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

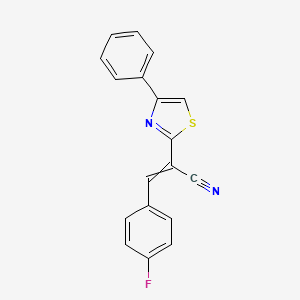

![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)

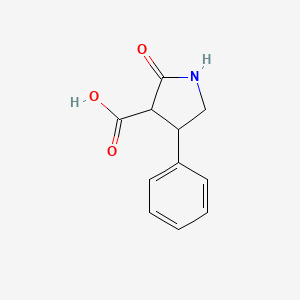

![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)